molecular formula C13H17N3O2 B11797698 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol

2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11797698
M. Wt: 247.29 g/mol
InChI Key: DHSSKGVJYSVAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol (CAS 1416340-28-7) is a high-purity organic compound with a molecular formula of C13H17N3O2 and a molecular weight of 247.29 g/mol. This chemical features a phenolic core linked to a 3-isopropyl-1,2,4-triazole ring, a structure known to offer significant research value . Triazole derivatives are extensively investigated in material science for their corrosion inhibition properties. Research indicates that similar triazole-containing compounds can form protective layers on metal surfaces, such as mild steel, in acidic environments, effectively suppressing corrosion through adsorption processes . This mechanism suggests potential applications in developing new protective coatings or additives. Furthermore, the phenolic and triazole functional groups make it a promising scaffold for synthesizing more complex molecules, such as phthalocyanines, which have applications in electrochemistry, catalysis, and organic electronics . The structural motifs present in this compound are also found in various bioactive molecules, pointing to its potential utility in pharmaceutical and agrochemical research as a key synthetic intermediate. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, noting that it may require cold-chain transportation and specific storage conditions to ensure stability .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-ethoxy-4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C13H17N3O2/c1-4-18-11-7-9(5-6-10(11)17)13-14-12(8(2)3)15-16-13/h5-8,17H,4H2,1-3H3,(H,14,15,16)

InChI Key

DHSSKGVJYSVAHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NNC(=N2)C(C)C)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves the condensation of 4-amidino-2-ethoxyphenol with isopropylhydrazine under acidic or basic conditions to form the 1,2,4-triazole core. The amidine intermediate is typically synthesized via the Pinner reaction, where 4-cyano-2-ethoxyphenol reacts with anhydrous HCl in ethanol, followed by ammonolysis.

Procedure :

  • Synthesis of 4-cyano-2-ethoxyphenol :

    • 4-Hydroxybenzonitrile is ethylated using ethyl bromide and K~2~CO~3~ in DMF at 80°C for 12 h.

    • Yield: 85–90%.

  • Pinner Reaction :

    • Treat 4-cyano-2-ethoxyphenol with HCl gas in ethanol at 0°C, followed by NH~3~ saturation to form 4-amidino-2-ethoxyphenol.

    • Yield: 70–75%.

  • Cyclocondensation :

    • React the amidine with isopropylhydrazine in refluxing toluene with catalytic p-toluenesulfonic acid (PTSA) for 6 h.

    • Yield: 65–70%.

Optimization Insights

  • Temperature Control : Lower temperatures (<100°C) minimize side reactions such as N-alkylation.

  • Catalyst : PTSA improves reaction efficiency by facilitating dehydration.

Cyclization of Thiosemicarbazides

Synthetic Pathway

Thiosemicarbazides derived from phenolic hydrazides undergo cyclization in the presence of alkylating agents to form 1,2,4-triazoles. This method is noted for its compatibility with sterically hindered substituents.

Procedure :

  • Synthesis of 4-hydroxybenzoic acid hydrazide :

    • React methyl 4-hydroxybenzoate with hydrazine hydrate in ethanol at 60°C for 4 h.

    • Yield: 95%.

  • Thiosemicarbazide Formation :

    • Treat the hydrazide with carbon disulfide (CS~2~) and isopropyl iodide in DMF at 70°C for 8 h.

    • Yield: 80–85%.

  • Cyclization :

    • Heat the thiosemicarbazide with hydrazine hydrate in ethylene glycol at 120°C for 12 h.

    • Yield: 60–65%.

Key Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

  • Isolation : The triazole-thione intermediate requires purification via column chromatography (hexane/EtOAc, 7:3).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method couples a pre-formed triazole boronic acid with a halogenated phenolic derivative, enabling late-stage functionalization.

Procedure :

  • Synthesis of 5-bromo-3-isopropyl-1H-1,2,4-triazole :

    • React 3-isopropyl-1H-1,2,4-triazole with N-bromosuccinimide (NBS) in CCl~4~ under UV light.

    • Yield: 75–80%.

  • Boronation :

    • Convert the bromide to a boronic acid using bis(pinacolato)diboron and Pd(dppf)Cl~2~ in dioxane at 100°C.

    • Yield: 85–90%.

  • Coupling with 2-ethoxy-4-iodophenol :

    • React the boronic acid with 2-ethoxy-4-iodophenol using Pd(PPh~3~)~4~ and Na~2~CO~3~ in THF/H~2~O (3:1) at 80°C.

    • Yield: 70–75%.

Advantages and Limitations

  • Regioselectivity : Ensures precise attachment of the triazole at the phenolic para position.

  • Cost : Palladium catalysts increase synthetic expense, limiting scalability.

Comparative Analysis of Methods

Method Yield Reaction Time Regiochemical Control Scalability
Cyclocondensation65–70%6–8 hModerateHigh
Thiosemicarbazide Cyclization60–65%12–14 hHighModerate
Suzuki Coupling70–75%24–36 hExcellentLow

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole, including 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol, show effectiveness against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistant strains .

Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of human colon carcinoma cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a promising lead for further development as an anticancer drug .

Agricultural Applications

Fungicides and Pesticides
Due to its biological activity, this compound is being investigated as a potential fungicide. Its ability to inhibit fungal growth could be harnessed in agricultural practices to protect crops from fungal diseases. The triazole structure is known for its efficacy in agricultural fungicides, providing a basis for further exploration in this area .

Materials Science

Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of compounds like this compound. These properties are valuable for applications in photonics and optoelectronics. The compound's ability to exhibit significant second-order nonlinear optical responses makes it suitable for use in devices such as frequency converters and optical switches .

Case Studies

Study Application Findings
Hozien et al. (2020)Anticancer ActivityDemonstrated inhibition of colon cancer cell lines with apoptosis induction.
Medetalibeyoğlu & Yüksek (2021)Nonlinear Optical PropertiesShowed significant nonlinear optical responses suitable for photonic applications.
Validation Study (2023)Antimicrobial TestingConfirmed antimicrobial efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can modulate the activity of specific receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

2-[(3-Methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol

  • Key Differences : Replaces the ethoxy group with a methoxy-linked triazole and substitutes the isopropyl group with a methyl group.
  • The methoxy linkage may alter electronic effects on the phenol ring, influencing reactivity or binding interactions .

3-Isopropyl-1H-1,2,4-triazole-5-thiol (CAS 59689-64-4)

  • Key Differences: Features a thiol (-SH) group instead of the phenol-ethoxy-triazole system.
  • Implications: The thiol group increases acidity (pKa ~10) compared to phenol (pKa ~10), enabling different reactivity in nucleophilic or metal-coordination contexts. This compound may serve as a precursor for synthesizing derivatives like the target molecule .

4-{[(E)-(2-Hydroxyphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Key Differences: Incorporates an imino linkage and a thione group, contrasting with the direct triazole-phenol attachment in the target compound.
  • Implications: The thione and imino groups enhance hydrogen-bonding and π-stacking capabilities, which could improve binding affinity in enzyme inhibition but reduce metabolic stability .

Physicochemical and Pharmacological Comparisons

Compound Key Substituents Lipophilicity (LogP) Notable Properties
Target Compound Ethoxy, 3-isopropyl-triazole, phenol Estimated ~2.5* Moderate solubility, H-bond donor/acceptor
2-[(3-Methyl-1H-triazol-5-yl)methoxy]phenol Methoxy, methyl-triazole ~1.8–2.0* Higher solubility, reduced steric hindrance
3-Isopropyl-1H-triazole-5-thiol Thiol, isopropyl ~1.5* High acidity, reactive thiol group
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-triazol-5-yl)thio)acetate Thiophene, thioacetate, potassium ~1.2* Cation-dependent bioactivity

*Estimated based on substituent contributions.

  • Biological Activity : highlights that cation choice (e.g., potassium vs. sodium) in triazole salts significantly impacts activity. For the target compound, the absence of a charged counterion may limit ionic interactions but enhance passive diffusion .

Biological Activity

2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol, with the CAS number 1416340-28-7, is a compound that has garnered attention for its potential biological activities. This article delves into the various biological effects and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₃H₁₇N₃O₂
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features a phenolic structure substituted with a triazole ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study evaluated various derivatives of triazole and found that those similar to this compound demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli
130.30Pseudomonas aeruginosa

Antifungal Activity

The compound also exhibits antifungal properties, particularly against strains like Candida albicans. In vitro studies have shown that compounds with similar structures can inhibit fungal growth significantly, suggesting that this compound may share this activity due to its structural characteristics .

Anticancer Potential

Emerging research highlights the potential of triazole derivatives in cancer therapy. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines. For instance, a study reported IC₅₀ values for certain derivatives against colon carcinoma cells as low as 6.2 μM . This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in microbial and cancer cell metabolism.
  • Biofilm Disruption : Some studies have shown that these compounds can reduce biofilm formation in bacterial pathogens, enhancing their effectiveness against infections .
  • Synergistic Effects : The compound may exhibit synergistic effects when used in combination with other antimicrobial agents like Ciprofloxacin and Ketoconazole, leading to reduced MICs and enhanced efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their antimicrobial and anticancer activities. The study revealed that modifications to the triazole ring could significantly enhance biological activity. For example, specific substitutions on the phenolic ring improved potency against resistant bacterial strains and cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.